(1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane

Description

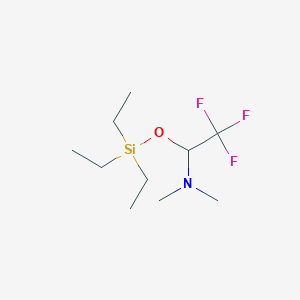

(1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane is an organosilicon compound characterized by a triethylsilyl group linked to a dimethylamino-trifluoroethoxy substituent. This structure combines electron-withdrawing (trifluoroethoxy) and electron-donating (dimethylamino) groups, which confer unique reactivity and physicochemical properties.

Properties

Molecular Formula |

C10H22F3NOSi |

|---|---|

Molecular Weight |

257.37 g/mol |

IUPAC Name |

2,2,2-trifluoro-N,N-dimethyl-1-triethylsilyloxyethanamine |

InChI |

InChI=1S/C10H22F3NOSi/c1-6-16(7-2,8-3)15-9(14(4)5)10(11,12)13/h9H,6-8H2,1-5H3 |

InChI Key |

DNTJXXXXAZRRJU-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)OC(C(F)(F)F)N(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Base Selection : Imidazole or triethylamine is typically employed to neutralize HCl generated during the reaction. Imidazole offers superior solubility in polar aprotic solvents like dimethylformamide (DMF).

-

Solvent Systems : DMF or dichloromethane (DCM) are preferred due to their ability to dissolve both the alcohol and chlorotriethylsilane. DMF enhances reaction rates by stabilizing ionic intermediates.

-

Temperature Control : Reactions are initiated at 0°C to minimize side reactions, followed by gradual warming to room temperature for completion.

Example Protocol

-

Reactants :

-

Procedure :

Yield and Purity

Optimization of Reaction Parameters

Solvent Effects

Base Comparison

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

Chemical Reactions Analysis

Types of Reactions

(1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The trifluoroethoxy group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce simpler silanes, and substitution can result in a variety of functionalized silanes .

Scientific Research Applications

Chemical Synthesis

1.1. Reagent in Organic Synthesis

(1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane serves as a versatile reagent in organic synthesis. Its unique trifluoroethoxy group enhances its reactivity, making it suitable for various transformations. This compound can facilitate nucleophilic substitutions and participate in coupling reactions due to the presence of the dimethylamino group, which acts as a nucleophile.

1.2. Protective Group Chemistry

The compound is also utilized as a protective group for alcohols and amines in synthetic pathways. The trifluoroethoxy moiety can be selectively removed under mild conditions, allowing for the subsequent functionalization of the underlying substrate without compromising other reactive groups.

Material Science

2.1. Surface Modification

In material science, this compound is employed for surface modification of various substrates. Its silane component enables strong covalent bonding to surfaces such as glass, metals, and polymers. This property is particularly useful in creating hydrophobic surfaces or enhancing adhesion properties for coatings and composites.

2.2. Silica Nanoparticles Functionalization

The compound can be used to functionalize silica nanoparticles, imparting specific chemical properties that enhance their performance in applications such as drug delivery systems and catalysis. The trifluoroethoxy group provides unique interactions with biological molecules, making these modified nanoparticles suitable for biomedical applications.

Biological Applications

3.1. Potential Therapeutic Uses

Research indicates that this compound may have potential therapeutic applications due to its ability to modulate biological pathways. Preliminary studies suggest that the compound could act as an inhibitor of certain enzymes involved in disease processes, although further research is needed to elucidate its mechanism of action and efficacy.

3.2. Drug Development

The compound's structural features make it a candidate for drug development initiatives targeting specific diseases such as cancer or neurodegenerative disorders. Its ability to cross biological membranes due to the trifluoroethoxy group enhances its potential as a lead compound in medicinal chemistry.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A: Organic Synthesis | Utilized in nucleophilic substitutions | Demonstrated high yields and selectivity |

| Study B: Surface Modification | Coating on glass substrates | Enhanced hydrophobicity and durability |

| Study C: Drug Development | Investigated as an enzyme inhibitor | Showed promising results in preliminary assays |

Mechanism of Action

The mechanism of action of (1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane involves its interaction with molecular targets through its functional groups. The trifluoroethoxy group can participate in hydrogen bonding and other interactions, while the triethylsilane group can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways and processes .

Comparison with Similar Compounds

Structural Analogs

The closest structural analog is (1-Ethoxy-2,2,2-trifluoroethoxy)triethylsilane (C₁₀H₂₁F₃O₂Si), which replaces the dimethylamino group with an ethoxy moiety. Key differences include:

- Basicity: The dimethylamino group introduces basicity, enabling participation in acid-base interactions or coordination with Lewis acids, unlike the ethoxy analog .

- Electron Effects: The trifluoroethoxy group in both compounds exerts strong electron-withdrawing effects, stabilizing adjacent bonds. However, the dimethylamino group’s electron-donating nature may counteract this effect in the target compound, altering its reactivity in reductions or substitutions .

Table 1: Structural and Physical Comparison

Table 2: Reaction Performance Comparison

*Hypothetical based on substituent effects.

Physicochemical Properties

- Solubility: The dimethylamino group enhances solubility in polar solvents (e.g., DCM, methanol) compared to the ethoxy analog, which is likely more hydrophobic .

- Thermal Stability : The trifluoroethoxy group’s electron-withdrawing nature may increase thermal stability, as seen in analogous agrochemicals like triflusulfuron methyl ester .

Biological Activity

(1-Dimethylamino-2,2,2-trifluoroethoxy)triethylsilane is a silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₂₁NSi

- Molecular Weight : 159.35 g/mol

- Boiling Point : 166-167 °C

- Density : 0.8044 g/mL

- Flash Point : 26 °C

- Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. These interactions can modulate enzyme activities and influence cellular pathways involved in proliferation and apoptosis.

Inhibition of Cellular Proliferation

Research indicates that compounds similar to this compound can inhibit the activity of key enzymes involved in cell cycle regulation. For instance, inhibitors targeting Bub1 kinase have been shown to disrupt mitotic checkpoints, leading to chromosomal missegregation and apoptosis in cancer cells . This mechanism suggests that this compound may exhibit similar effects by interfering with cellular signaling pathways.

Antitumor Activity

Several studies have highlighted the potential antitumor effects of silane derivatives. For example, compounds that inhibit histone acetyltransferases (HATs), such as HAT1, have demonstrated the ability to suppress tumor growth in various cancer cell lines . The inhibition of HAT1 leads to reduced acetylation of histones, affecting gene expression related to cell proliferation and survival.

Toxicity and Safety Profile

The safety profile of this compound is crucial for its application in therapeutic settings. Preliminary data suggest that while it demonstrates biological activity against cancer cells, further studies are necessary to assess its toxicity in vivo and establish safe dosage ranges.

Case Study 1: Inhibition of HAT1

A recent study focused on developing small molecule inhibitors for the HAT1 enzyme complex. The findings indicated that specific silane derivatives could effectively suppress the growth of human cancer cell lines by impairing HAT enzymatic activity . The study utilized a series of structure-activity relationship (SAR) analyses to optimize these compounds for enhanced efficacy.

Case Study 2: Mitotic Checkpoint Disruption

Another investigation examined the role of silane compounds in disrupting the mitotic checkpoint through Bub1 inhibition. The results demonstrated significant induction of apoptosis in cancer cells treated with these inhibitors, highlighting their potential as therapeutic agents against proliferative disorders .

Research Findings Summary Table

Q & A

Advanced Research Question

- NMR Spectroscopy : Use and NMR to confirm trifluoroethoxy and silyl group integrity. For example, signals at −132.6 to −161.1 ppm confirm B–O–Si bonding in silyl ethers .

- TLC and MS : Monitor reactions via TLC (silica gel, hexanes/EtOAc) and validate with high-resolution mass spectrometry (HRMS) .

- Contradiction Resolution : Discrepancies in purity or structure (e.g., unexpected shifts) may arise from residual solvents or byproducts. Repurify via column chromatography and cross-validate with FT-IR for functional groups.

How does the dimethylamino group in this compound influence its reactivity in nucleophilic substitutions?

Advanced Research Question

The dimethylamino group acts as a weak base, modulating reactivity through:

- Electronic Effects : Electron donation via the NMe₂ group stabilizes transition states in nucleophilic substitutions, enhancing reaction rates.

- Steric Hindrance : The bulky triethylsilyl group directs substitutions to less hindered sites. For example, in Pd-catalyzed silylations, steric effects dominate regioselectivity .

- Solubility : The polar dimethylamino group improves solubility in polar solvents (e.g., THF), facilitating homogeneous reaction conditions .

What safety considerations are critical when handling this compound, particularly in large-scale syntheses?

Basic Research Question

- Explosivity Mitigation : Silyl-protected intermediates (e.g., peroxides) reduce explosion risks compared to unprotected analogs. Always synthesize hydroperoxides in situ and avoid storage .

- Ventilation and PPE : Use fume hoods for volatile reagents (e.g., TES, HF) and wear acid-resistant gloves.

- Waste Management : Neutralize acidic byproducts (e.g., pyridine·HF) with calcium carbonate before disposal .

How can computational methods predict the stability and reactivity of this compound derivatives?

Advanced Research Question

- DFT Calculations : Model reaction pathways (e.g., silylation energetics) using Gaussian or ORCA software. Parameters like Gibbs free energy (ΔG) predict feasibility .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing CF₃ groups) with reactivity trends. For example, trifluoroethoxy groups increase electrophilicity at silicon .

- MD Simulations : Study solvent interactions to optimize reaction media (e.g., toluene vs. DCM) .

What strategies address low yields in deprotection steps of silyl-protected intermediates derived from this compound?

Advanced Research Question

- Alternative Deprotection Agents : Replace pyridine·HF with TBAF (tetrabutylammonium fluoride) for milder conditions and higher yields .

- Microwave-Assisted Reactions : Accelerate deprotection kinetics (e.g., 30 minutes at 80°C vs. 24 hours at RT) .

- In Situ Monitoring : Use inline IR spectroscopy to detect endpoint completion and minimize over-degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.